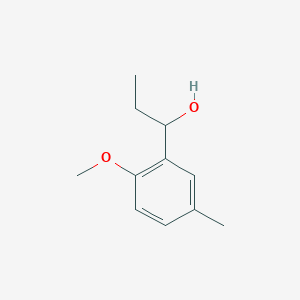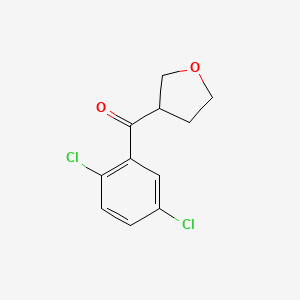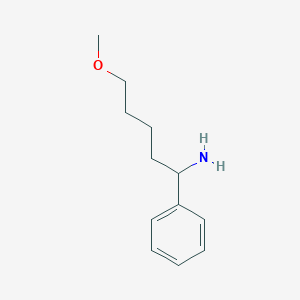
5-Methoxy-1-phenylpentan-1-amine
Overview
Description
5-Methoxy-1-phenylpentan-1-amine is a compound with the CAS Number: 1179229-24-3. It has a molecular weight of 193.29 and its IUPAC name is 5-methoxy-1-phenyl-1-pentanamine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of amines like 5-Methoxy-1-phenylpentan-1-amine often involves alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Molecular Structure Analysis
The InChI code for 5-Methoxy-1-phenylpentan-1-amine is 1S/C12H19NO/c1-14-10-6-5-9-12 (13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Amines, including 5-Methoxy-1-phenylpentan-1-amine, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines will react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
5-Methoxy-1-phenylpentan-1-amine is a liquid at room temperature . It has a molecular weight of 193.29 . As an amine, it can act as a weak base .Scientific Research Applications
Metabolic Pathways and Psychotomimetic Properties
- 5-Methoxy-1-phenylpentan-1-amine has been studied for its metabolic pathways, specifically focusing on N-hydroxylation. Research on similar psychotomimetic amines, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, has shown that metabolic transformations are significant for understanding their biological activity. This includes studies on O-demethylation, highlighting the importance of metabolic processes in modulating the psychotomimetic properties of such compounds (Zweig & Castagnoli, 1977).
Synthesis and Analytical Studies
- Research has also delved into the synthesis of various analogs and derivatives of compounds similar to 5-Methoxy-1-phenylpentan-1-amine. For instance, synthesis studies aimed at developing potent imaging tracers for medical applications like positron emission tomography (PET) have been conducted. This includes the synthesis of methoxy- and fluorine-substituted analogs of certain compounds to evaluate their binding affinity for specific receptors, demonstrating the compound's potential in diagnostic imaging (Tobiishi et al., 2007).
Polymerization and Chemical Reactions
- The compound has been involved in studies related to polymerization reactions. An example is the polymerization of 3-methoxy-3-phenylpropene, where the methoxyl group on the transition metal catalyst showed significant interactions, leading to the formation of various reaction products. This research contributes to a deeper understanding of the mechanism of Ziegler-Natta reaction, a crucial process in polymer chemistry (Rodríguez et al., 1989).
Development of Analgesics and Therapeutics
- There has been research into the one-pot synthesis of new potential analgesics using compounds structurally related to 5-Methoxy-1-phenylpentan-1-amine. For instance, the synthesis of (-)-(2S,3S)-1-Dimethylamino-3-(3-methoxy-phenyl)-2-methyl-pentan-3-ol hydrochloride showed pronounced analgesic efficiency. Such studies are pivotal in developing new therapeutic agents (Wissler et al., 2007).
Photocycloaddition and Photochemical Studies
- Investigations into the photocycloaddition of vinyl ether to CF3-substituted 2-methoxy-5-phenylpent-1-enes have been conducted, exploring the compound's behavior under irradiation. Such studies are crucial in understanding the compound's photophysical properties, which can be important in various scientific applications like photochemistry and materials science (Haan, Zwart, & Cornelisse, 1997).
Safety and Hazards
The safety information for 5-Methoxy-1-phenylpentan-1-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers One relevant paper is a Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers . This study aimed to assess the impact of four different dose levels of a novel vaporized 5-MeO-DMT formulation (GH001) administered via inhalation as single doses on the safety, tolerability, and the dose-related psychoactive effects in healthy volunteers .
properties
IUPAC Name |
5-methoxy-1-phenylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPSAFWDYGSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-phenylpentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



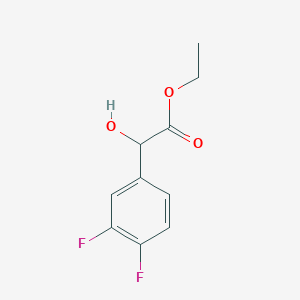
![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)

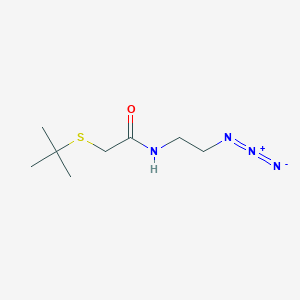
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
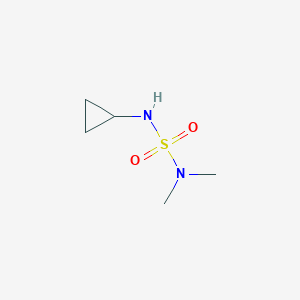
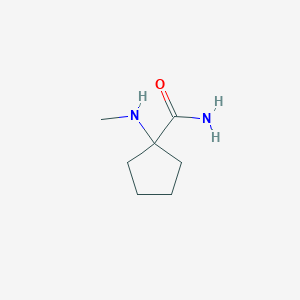
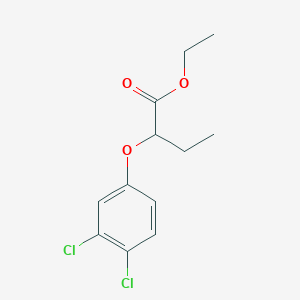
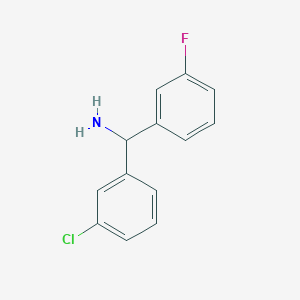
![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
